molecular formula C24H14BrClN2O5 B12047829 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate CAS No. 355420-48-3

2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate

Cat. No.: B12047829
CAS No.: 355420-48-3
M. Wt: 525.7 g/mol
InChI Key: WGEMZTSGZDKHHE-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-(3-nitrophenyl)-2-oxoethyl bromide with 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-(3-Aminophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: Fused quinoline ring systems.

Scientific Research Applications

2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-chloro-4-quinolinecarboxylate
  • 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-fluorophenyl)-6-chloro-4-quinolinecarboxylate
  • 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-6-chloro-4-quinolinecarboxylate

Uniqueness

The uniqueness of 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the nitro group allows for unique reactivity and potential interactions with biological targets .

Properties

CAS No.

355420-48-3

Molecular Formula

C24H14BrClN2O5

Molecular Weight

525.7 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

InChI

InChI=1S/C24H14BrClN2O5/c25-16-6-4-14(5-7-16)22-12-20(19-11-17(26)8-9-21(19)27-22)24(30)33-13-23(29)15-2-1-3-18(10-15)28(31)32/h1-12H,13H2

InChI Key

WGEMZTSGZDKHHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

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